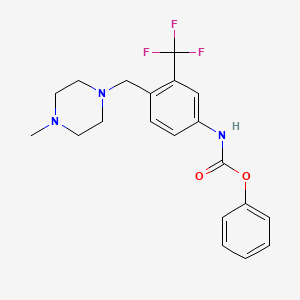
Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate is a synthetic organic compound known for its diverse applications in scientific research and industry
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate typically involves multiple steps, including the formation of the piperazine ring and the introduction of the trifluoromethyl group. Common synthetic routes may include:
Formation of the Piperazine Ring: This step involves the reaction of appropriate amines with dihaloalkanes under controlled conditions to form the piperazine ring.
Introduction of the Trifluoromethyl Group: This can be achieved through radical trifluoromethylation, where trifluoromethyl radicals are introduced to the aromatic ring using reagents like trifluoromethyl iodide and a radical initiator.
Carbamate Formation: The final step involves the reaction of the intermediate compound with phenyl chloroformate to form the carbamate linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups on the aromatic ring are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Nucleophiles like halides or amines in the presence of a suitable catalyst.
Major Products Formed
Oxidation: Oxidized derivatives with increased oxygen content.
Reduction: Reduced derivatives with decreased oxidation state.
Substitution: Substituted compounds with new functional groups replacing the original ones.
Wissenschaftliche Forschungsanwendungen
Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and antitumor properties.
Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs targeting specific diseases.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzymes involved in key biochemical pathways.
Interacting with Receptors: Modulating receptor activity to influence cellular signaling and function.
Altering Gene Expression: Affecting the expression of genes involved in various physiological processes.
Vergleich Mit ähnlichen Verbindungen
Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)carbamate can be compared with other similar compounds, such as:
Phenyl (4-(piperazin-1-yl)methyl)carbamate: Lacks the trifluoromethyl group, resulting in different chemical properties and biological activities.
Phenyl (4-((4-methylpiperazin-1-yl)methyl)phenyl)carbamate:
Phenyl (4-((4-methylpiperazin-1-yl)methyl)-3-methylphenyl)carbamate: Contains a methyl group instead of a trifluoromethyl group, affecting its overall properties and uses.
Eigenschaften
Molekularformel |
C20H22F3N3O2 |
|---|---|
Molekulargewicht |
393.4 g/mol |
IUPAC-Name |
phenyl N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]carbamate |
InChI |
InChI=1S/C20H22F3N3O2/c1-25-9-11-26(12-10-25)14-15-7-8-16(13-18(15)20(21,22)23)24-19(27)28-17-5-3-2-4-6-17/h2-8,13H,9-12,14H2,1H3,(H,24,27) |
InChI-Schlüssel |
CBARVIUPOPBRFL-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)OC3=CC=CC=C3)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


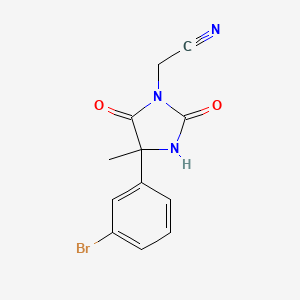

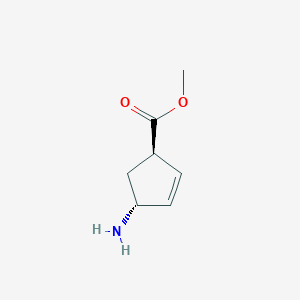
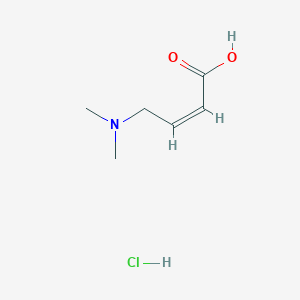
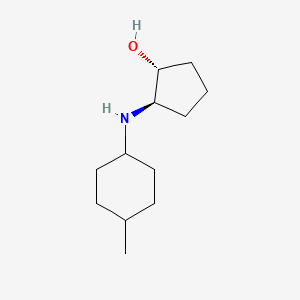
![1-(4-methylphenyl)-N-[4-(trifluoromethyl)phenyl]-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13359603.png)
![3-Methoxy-9a,11-dihydro-10H-dibenzo[a,d][7]annulen-10-one](/img/structure/B13359607.png)
![4-Bromophenyl [3-(1-methyl-3-piperidinyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl]methyl ether](/img/structure/B13359611.png)


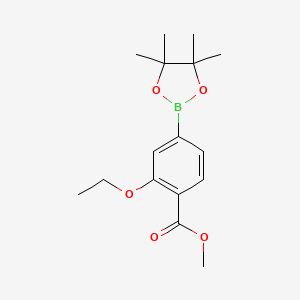
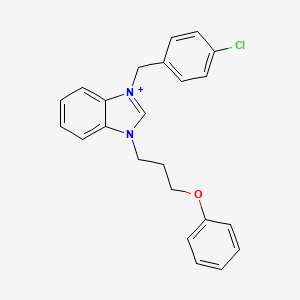

![6-[(2,6-Dimethylphenoxy)methyl]-3-[(isopropylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B13359655.png)
